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Compound of Interest

Compound Name:
3-(Dimethylamino)-1-(thiophen-2-

yl)prop-2-en-1-one

Cat. No.: B177297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico docking performance of various

thiophene chalcone derivatives against a range of protein targets implicated in diseases such

as cancer, inflammation, and bacterial infections. The information presented herein is collated

from multiple research articles, offering a comprehensive overview supported by experimental

data and detailed methodologies. Thiophene chalcones, a class of organic compounds

containing a thiophene ring, are of significant interest in drug discovery due to their diverse

pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

[1][2] Molecular docking is a computational technique that predicts the preferred orientation of a

molecule when bound to a second to form a stable complex.[3] Understanding the interactions

between thiophene chalcones and their protein targets at a molecular level is crucial for the

rational design of more potent and selective therapeutic agents.

Comparative Docking Performance of Thiophene
Chalcones
The following table summarizes the in silico docking results of various thiophene chalcone

derivatives against several key protein targets. The data includes the protein target, the specific

thiophene chalcone derivative, the docking score (a measure of binding affinity, where a more

negative value indicates a stronger interaction), and the corresponding reference study.
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Protein Target
Thiophene
Chalcone
Derivative

Docking Score
(kcal/mol)

Reference

Estrogen Receptor

Alpha (ERα)

Compound 6 (a bis-

chalcone)
-10.32 [4]

Cyclooxygenase-1

(COX-1)

Thiophene-bearing

pyrimidine (4d)
-4.93 [5]

Cyclooxygenase-2

(COX-2)

Thiophene-bearing

pyrimidine (4d)
-5.12 [5]

Dihydropteroate

Synthase (DHPS)

3-(4-

methoxyphenyl)-1-

phenylprop-2-en-1-

one

-6.27

Dihydropteroate

Synthase (DHPS)

1-(4-aminophenyl)-3-

(4-

methoxyphenyl)prop-

2-en-1-one

-5.35 [6]

Dihydropteroate

Synthase (DHPS)

1-(4-bromophenyl)-3-

(4-

methoxyphenyl)prop-

2-en-1-one

-5.77 [6]

EGFR-TK Compound L5 -11.4 [7]

EGFR-TK Compound L3 -10.4 [7]

Penicillin-Binding

Proteins (1MWT)

3-mesityl-1-(thiophen-

2-yl)prop-2-en-1-one
-6.9

Staphylocoagulase

(1NU7)

3-mesityl-1-(thiophen-

2-yl)prop-2-en-1-one
-7.1 [8]

Acetylcholinesterase

(AChE)
Compound A3 -11.7 [9]

Acetylcholinesterase

(AChE)
Compound A8 -11.6 [9]
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Pancreatic Lipase

(PL)
Compound A9 -10.7 [9]

Experimental Protocols for In Silico Docking
The following is a generalized methodology for performing in silico docking studies with

thiophene chalcones, based on protocols described in the cited literature.[10][11]

1. Software: Commonly used software for molecular docking studies includes AutoDock Vina,

PyRx, Schrodinger Maestro, and Molegro Virtual Docker.[10][11][12]

2. Ligand Preparation:

2D to 3D Conversion: The 2D structure of the thiophene chalcone derivative is drawn using

chemical drawing software and then converted to a 3D structure.

Energy Minimization: The 3D structure is subjected to energy minimization using a suitable

force field (e.g., MM2) to obtain a stable, low-energy conformation.[10]

Charge Assignment and Rotatable Bonds: Appropriate atomic charges are assigned, and

rotatable bonds are defined to allow for conformational flexibility during the docking process.

3. Protein Preparation:

Retrieval of Protein Structure: The 3D crystallographic structure of the target protein is

downloaded from the Protein Data Bank (PDB).

Preparation for Docking: The protein structure is prepared by removing water molecules,

heteroatoms, and any co-crystallized ligands.[5] Hydrogens are added, and appropriate

charges are assigned.

4. Molecular Docking Simulation:

Grid Box Generation: A grid box is defined around the active site of the target protein to

specify the search space for the docking algorithm.[10]
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Running the Simulation: The docking simulation is executed, during which the software

explores various conformations and orientations of the ligand within the defined grid box. The

program then generates multiple binding poses.[10]

5. Analysis of Docking Results:

Binding Affinity: The predicted binding affinities (docking scores) for each pose are analyzed.

These scores are typically reported in kcal/mol, with more negative values indicating a

stronger predicted binding affinity.[10]

Visualization and Interaction Analysis: The binding poses with the best scores are visualized

to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic

interactions, between the thiophene chalcone and the amino acid residues of the target

protein.

Visualizations
Workflow for In Silico Docking Studies
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A generalized workflow for in silico docking studies.

Inhibition of the NF-κB Signaling Pathway by Thiophene
Chalcones
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Inhibition of the NF-κB pathway by thiophene chalcones.

Chalcones have been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway,

which is a crucial player in inflammation and carcinogenesis.[13] Some chalcones can

suppress NF-κB activity by inhibiting IκB kinases (IKKs), which are responsible for the

phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB.[13][14] This

inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the

expression of inflammatory genes.[13]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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